tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate
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Overview
Description
tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate is a spirocyclic compound with a unique structure that combines both aliphatic and heterocyclic elements. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate typically involves the Prins cyclization reaction. The reaction conditions often include the use of olefin metathesis reactions with a Grubbs catalyst, although this method can be complex and expensive .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions. This process ensures the purity and consistency required for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include Grubbs catalyst for olefin metathesis, potassium permanganate for oxidation, and lithium aluminum hydride for reduction . The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pressures to ensure the desired product is formed.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . This inhibition disrupts the transport of essential molecules, leading to the death of the bacteria.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
- tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate
- tert-Butyl 3-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Uniqueness
What sets tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate apart is its unique spirocyclic structure, which combines flexibility with a limited number of degrees of freedom. This structure allows for a diverse range of biological activities and makes it a privileged scaffold in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl 5-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-14(2,3)20-13(19)17-9-6-15(12(10-17)11-18)4-7-16-8-5-15/h12,16,18H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWJNPSVCJUULZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCNCC2)C(C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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